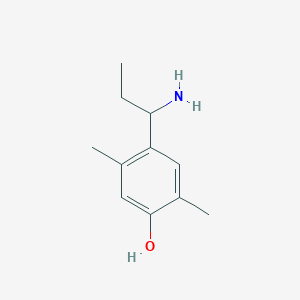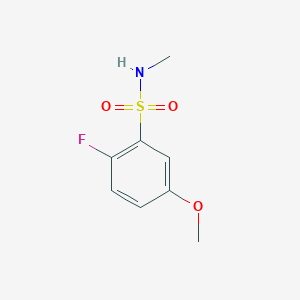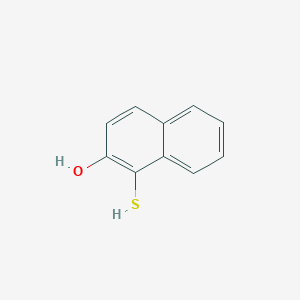
1-Sulfanylnaphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Sulfanylnaphthalen-2-ol is an organic compound with the molecular formula C₁₀H₈OS. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group at the second position and a thiol group at the first position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Sulfanylnaphthalen-2-ol can be synthesized through several methods. One common approach involves the reaction of 2-naphthol with thiourea in the presence of a strong acid, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate isothiuronium salt, which upon hydrolysis yields this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Sulfanylnaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form naphthalen-2-ol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Naphthalen-2-ol.
Substitution: Halogenated or nitrated derivatives of this compound
Scientific Research Applications
1-Sulfanylnaphthalen-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential use as an antimicrobial agent and in the development of new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1-Sulfanylnaphthalen-2-ol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modification of protein function. This interaction can affect various biochemical pathways, making the compound useful in studying protein function and regulation .
Comparison with Similar Compounds
2-Naphthol: Similar in structure but lacks the thiol group, making it less reactive in certain chemical reactions.
1-Naphthalenethiol: Similar but lacks the hydroxyl group, affecting its solubility and reactivity.
Naphthalene-2-sulfonic acid: Contains a sulfonic acid group instead of a thiol, leading to different chemical properties and applications .
Uniqueness: 1-Sulfanylnaphthalen-2-ol is unique due to the presence of both hydroxyl and thiol groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C10H8OS |
|---|---|
Molecular Weight |
176.24 g/mol |
IUPAC Name |
1-sulfanylnaphthalen-2-ol |
InChI |
InChI=1S/C10H8OS/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,11-12H |
InChI Key |
QGKGHQPUCHEWMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2S)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



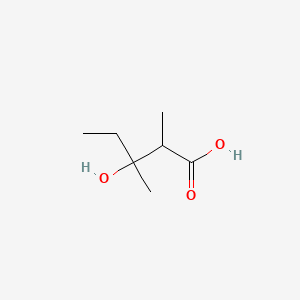
![1-[2-(Thiophen-2-YL)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13311281.png)
amine](/img/structure/B13311283.png)

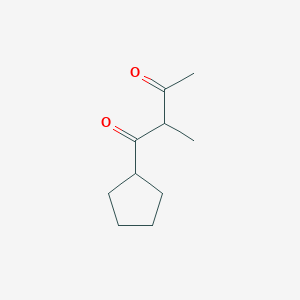
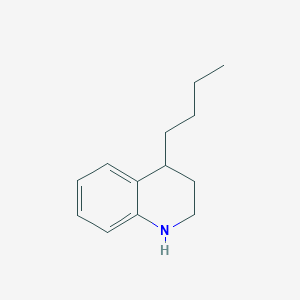
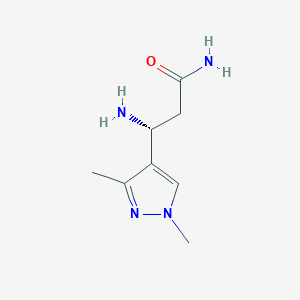
![2-[(Tert-butylamino)methyl]-4-methoxyphenol](/img/structure/B13311309.png)
![1-[(Propan-2-yl)amino]propan-2-one](/img/structure/B13311312.png)
![4-{[(3-Chlorophenyl)methyl]amino}pentan-1-ol](/img/structure/B13311318.png)

